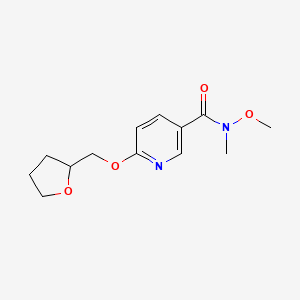

N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-5-6-12(14-8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSLNEDXZXCURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)OCC2CCCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound derived from nicotinamide, characterized by its unique structural features that include a pyridine ring, methoxy groups, and a tetrahydrofuran moiety. This composition enhances its solubility and biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be represented as follows:

This compound features:

- A nicotinamide core which is essential for metabolic processes.

- Methoxy groups that enhance lipophilicity and potentially improve bioavailability.

- A tetrahydrofuran ring that may influence the compound's interaction with biological targets.

N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide primarily acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. By inhibiting this enzyme, the compound can increase levels of nicotinamide and its metabolites, which are associated with various health benefits, including:

- Neuroprotective effects : Elevated nicotinamide levels may protect neurons from oxidative stress.

- Improved metabolic profiles : Enhanced energy metabolism and potential weight management benefits.

Comparative Biological Activity

In comparison to other compounds with structural similarities, N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exhibits enhanced selectivity and potency in inhibiting NNMT. The following table summarizes its characteristics relative to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Nicotinamide core with methoxy and tetrahydrofuran groups | NNMT inhibition, neuroprotective effects |

| Nicotinamide | Simple amide structure | Essential for NAD+ synthesis |

| N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Nicotinamide core with additional aromatic group | Potential NNMT inhibition |

Research Findings

Recent studies have highlighted the pharmacological potential of N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. For instance, its role in modulating cellular pathways related to energy production has been documented. The compound has shown promise in various preclinical models, indicating potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

Case Studies

- Neuroprotection : In vitro studies demonstrated that treatment with N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide led to increased cell viability in neuronal cultures exposed to oxidative stress, suggesting a protective effect against neurotoxicity.

- Metabolic Regulation : Animal models treated with this compound exhibited improved glucose tolerance and insulin sensitivity, indicating potential benefits for conditions such as type 2 diabetes.

- Cancer Research : Preliminary investigations suggest that the compound may inhibit tumor growth in specific cancer cell lines by modulating metabolic pathways linked to cell proliferation.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. Key areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- In vivo efficacy studies to evaluate therapeutic potential across various disease models.

- Exploration of off-target effects to assess safety profiles and potential side effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Key structural differences among related compounds are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Functional Group |

|---|---|---|---|---|

| Target compound* | Not available | Not available | 6: (THF-2-yl)methoxy; N-methoxy-N-methyl | Amide |

| N-Methoxy-N-methyl-6-(1H-pyrazol-1-yl)nicotinamide | 1022154-84-2 | C₁₂H₁₄N₄O₃ | 6: 1H-pyrazol-1-yl; N-methoxy-N-methyl | Amide |

| N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide | 1001659-25-1 | C₁₁H₁₂N₄O₂ | 6: 1H-pyrazol-1-yl; N-methyl | Amide |

| 6-Methyl-2-(THF-2-ylmethoxy)nicotinic acid | 1220021-38-4 | C₁₂H₁₅NO₄ | 2: THF-2-ylmethoxy; 6: methyl | Carboxylic acid |

Key Observations :

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | Stability Considerations |

|---|---|---|---|

| Target compound* | Not available | Moderate (amide, ether) | Likely stable under ambient conditions |

| N-Methoxy-N-methyl-6-(1H-pyrazol-1-yl)nicotinamide | 274.27 | Low (aromatic, pyrazole) | Stable; pyrazole enhances rigidity |

| N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide | 232.24 | Moderate | Prone to hydrolysis (simpler amide) |

| 6-Methyl-2-(THF-2-ylmethoxy)nicotinic acid | 237.25 | High (ionizable acid) | Sensitive to pH changes |

Notes:

Q & A

Q. What synthetic strategies are employed for the preparation of N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the tetrahydrofuran-2-yl methoxy intermediate via alkylation of nicotinamide derivatives.

- Step 2 : Coupling with N-methoxy-N-methylamine using reagents like EDC/HOBt for amide bond formation.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Key reaction conditions include polar aprotic solvents (DMF, DMSO) and controlled temperatures (60–80°C) to optimize yield .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry (e.g., tetrahydrofuran ring protons at δ 1.6–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (using SHELXL for refinement) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : Inhibition of HCT116 colorectal cancer cell proliferation (IC ~10–20 µM) via apoptosis induction .

- Enzyme Modulation : Potential interaction with NAD-dependent enzymes due to the nicotinamide core .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

- Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading, temperature) to identify optimal conditions.

- Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress and isolate unstable intermediates.

- Catalyst Selection : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in later stages .

Q. How should contradictory data on biological activity be addressed?

- Assay Validation : Replicate studies across multiple cell lines (e.g., MCF-7, A549) to confirm specificity.

- Purity Verification : Ensure ≥95% purity via HPLC to rule out impurities as confounding factors.

- Mechanistic Studies : Use siRNA knockdown or competitive binding assays to identify molecular targets .

Q. What strategies are recommended for resolving enantiomeric purity in synthesis?

Q. How can computational modeling predict binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NAD-binding enzymes.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using the nicotinamide and tetrahydrofyan moieties .

Q. What methodologies are suitable for toxicological profiling?

- In Vitro : Ames test (Salmonella/microsome assay) to assess mutagenicity .

- In Vivo : Acute toxicity studies in rodent models (LD determination).

- Ecotoxicology : Daphnia magna or algae growth inhibition tests for environmental impact .

Structure-Activity Relationship (SAR) Insights

Q. How do structural modifications influence biological activity?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of methoxy with methyl | Reduced solubility but enhanced lipophilicity | |

| Substitution of tetrahydrofyan with thiophene | Altered enzyme selectivity |

Data Contradiction Analysis Framework

10. Resolving discrepancies in enzyme inhibition studies:

- Step 1 : Confirm assay conditions (pH, cofactors like NAD).

- Step 2 : Compare kinetic parameters (K, IC) across studies.

- Step 3 : Validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.